

# Spectroscopic Profile of N-(Hydroxyacetyl)-L-alanine: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(Hydroxyacetyl)-L-alanine

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## Introduction

**N-(Hydroxyacetyl)-L-alanine** is a derivative of the proteinogenic amino acid L-alanine, characterized by the presence of a hydroxyacetyl group attached to the amino nitrogen. This modification can significantly alter the physicochemical and biological properties of the parent amino acid, making it a molecule of interest in various research domains, including drug development and metabolomics. A thorough understanding of its structural features is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization.

This technical guide provides a comprehensive overview of the predicted and known spectroscopic data for **N-(Hydroxyacetyl)-L-alanine** and its precursors, L-alanine and N-acetyl-L-alanine. Due to the absence of publicly available experimental data for **N-(Hydroxyacetyl)-L-alanine**, this guide offers a predictive analysis based on the established spectroscopic principles and data from structurally related compounds. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for L-alanine, N-acetyl-L-alanine, and the predicted data for **N-(Hydroxyacetyl)-L-alanine**. These values are crucial for the identification and structural elucidation of the target molecule.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of protons in a molecule. The predicted chemical shifts for **N-(Hydroxyacetyl)-L-alanine** are influenced by the electron-withdrawing nature of the amide bond and the presence of the hydroxyl group.

Compound	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
L-Alanine	α-H	~3.76	Quartet (q)	~7.2
β-CH <sub>3</sub>	~1.48	Doublet (d)	~7.2	
N-Acetyl-L-alanine[1][2][3]	α-H	~4.35	Quartet (q)	~7.3
β-CH <sub>3</sub>	~1.41	Doublet (d)	~7.3	
Acetyl-CH <sub>3</sub>	~2.04	Singlet (s)	-	
N-(Hydroxyacetyl)-L-alanine (Predicted)	α-H	~4.40	Quartet (q)	~7.3
β-CH <sub>3</sub>	~1.42	Doublet (d)	~7.3	
Hydroxyacetyl-CH <sub>2</sub>	~4.10	Singlet (s)	-	

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical shifts for **N-(Hydroxyacetyl)-L-alanine** reflect the electronic environment of each carbon atom.

Compound	Carbon Assignment	Chemical Shift (δ) ppm
L-Alanine[4][5][6]	Carbonyl (C=O)	~176.5
α-C	~51.8	
β-CH <sub>3</sub>	~18.9	
N-Acetyl-L-alanine[1][2]	Carboxyl (C=O)	~177.2
Amide (C=O)	~172.9	
α-C	~51.5	
β-CH <sub>3</sub>	~18.3	
Acetyl-CH <sub>3</sub>	~22.7	
N-(Hydroxyacetyl)-L-alanine (Predicted)	Carboxyl (C=O)	~177.5
Amide (C=O)	~171.0	
α-C	~51.7	
Hydroxyacetyl-CH <sub>2</sub>	~61.0	
β-CH <sub>3</sub>	~18.5	

## IR Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Compound	Functional Group	Vibrational Frequency (cm <sup>-1</sup> )
L-Alanine[7][8][9]	O-H stretch (acid)	2500-3300 (broad)
N-H stretch (amine)	3000-3200	
C=O stretch (acid)	~1700	
N-H bend (amine)	~1600	
N-Acetyl-L-alanine[10]	O-H stretch (acid)	2500-3300 (broad)
N-H stretch (amide)	~3300	
C=O stretch (acid)	~1720	
C=O stretch (amide I)	~1650	
N-H bend (amide II)	~1550	
N-(Hydroxyacetyl)-L-alanine (Predicted)	O-H stretch (acid & alcohol)	3200-3500 (broad)
N-H stretch (amide)	~3300	
C=O stretch (acid)	~1725	
C=O stretch (amide I)	~1650	
N-H bend (amide II)	~1550	
C-O stretch (alcohol)	~1050	

## Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.

Compound	Ionization Mode	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
L-Alanine	ESI+	90.06	74 (loss of NH <sub>2</sub> ), 44 (loss of COOH)
N-Acetyl-L-alanine[1] [11]	ESI+	132.06	88 (loss of acetyl), 74, 44
N-(Hydroxyacetyl)-L-alanine (Predicted)	ESI+	148.06	130 (loss of H <sub>2</sub> O), 88 (loss of hydroxyacetyl), 74, 44

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small, polar organic molecule like **N-(Hydroxyacetyl)-L-alanine**.

### NMR Spectroscopy

#### 1. Sample Preparation:

- Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### 2. <sup>1</sup>H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiment: Standard 1D proton experiment.
- Parameters:
  - Number of scans: 16-64 (depending on sample concentration).
  - Relaxation delay (d1): 1-5 seconds.

- Acquisition time: 2-4 seconds.
- Spectral width: -2 to 12 ppm.
- Processing:
  - Apply a line broadening of 0.3 Hz.
  - Manually phase and baseline correct the spectrum.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

### 3. $^{13}\text{C}$ NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
- Parameters:
  - Number of scans: 1024-4096 (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay (d1): 2 seconds.
  - Acquisition time: 1-2 seconds.
  - Spectral width: -10 to 200 ppm.
- Processing:
  - Apply a line broadening of 1-2 Hz.
  - Manually phase and baseline correct the spectrum.
  - Reference the spectrum to the solvent peak.

## IR Spectroscopy

### 1. Sample Preparation (ATR):

- Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

### 2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
  - Resolution: 4  $\text{cm}^{-1}$ .
- Processing:
  - Perform a background scan of the empty ATR crystal.
  - Collect the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

## Mass Spectrometry

### 1. Sample Preparation:

- Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

### 2. Data Acquisition (ESI-MS):

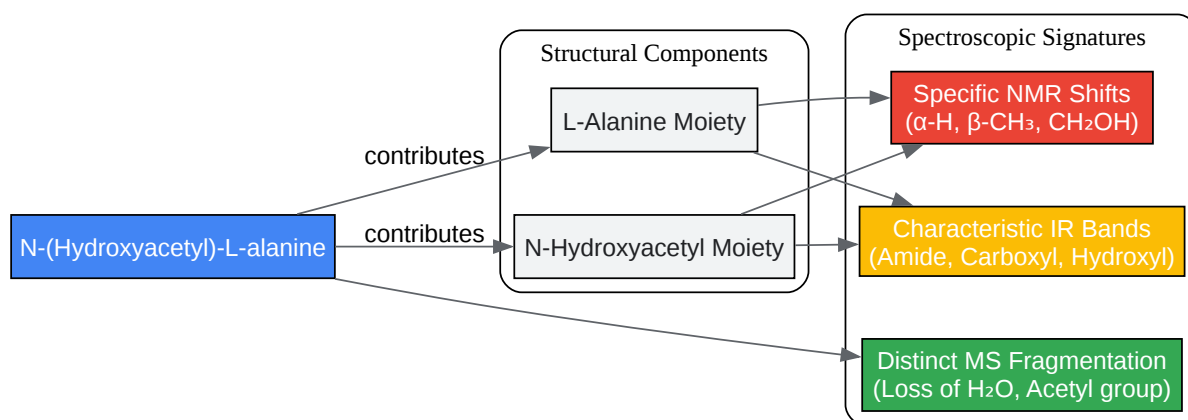
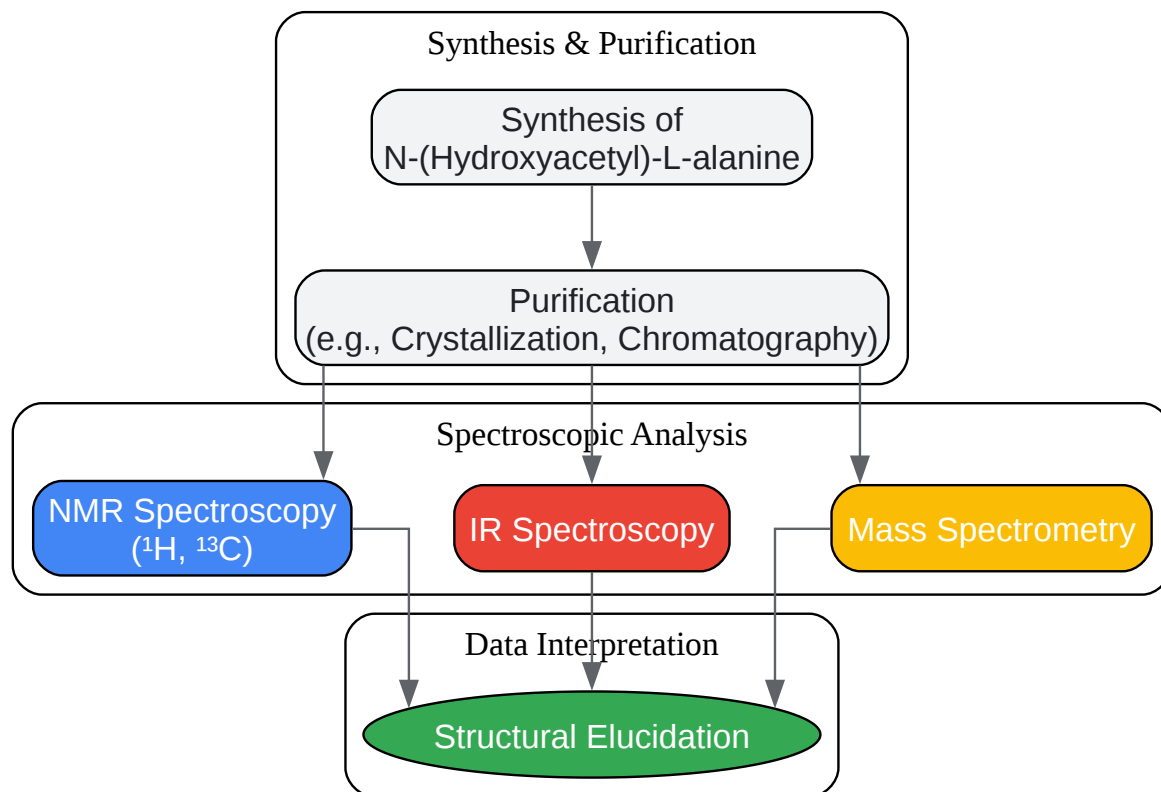
- Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

- Mode: Positive ion mode is typically used for amino acid derivatives.
- Parameters:
  - Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Capillary voltage: 3-4 kV.
  - Source temperature: 100-150  $^{\circ}\text{C}$ .
  - Scan range:  $m/z$  50-500.
- MS/MS Fragmentation:
  - Select the precursor ion corresponding to  $[\text{M}+\text{H}]^{+}$  in the first mass analyzer.
  - Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
  - Analyze the resulting fragment ions in the second mass analyzer.

## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like **N-(Hydroxyacetyl)-L-alanine**.





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- To cite this document: BenchChem. [Spectroscopic Profile of N-(Hydroxyacetyl)-L-alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15442433#spectroscopic-data-nmr-ir-ms-of-n-hydroxyacetyl-l-alanine]

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